[1-(4-chlorobenzyl)-1H-indol-3-yl](phenyl)methanone
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Overview
Description
1-(4-chlorobenzyl)-1H-indol-3-ylmethanone: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a chlorobenzyl group attached to the indole nucleus, which is further connected to a phenylmethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-1H-indol-3-ylmethanone typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole nucleus.
Claisen-Schmidt Condensation: The indole derivative can be further synthesized by reacting 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with various aromatic aldehydes using KOH as a base in a solvent like 1,4-dioxane.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. Solvent-free methods and ultrasound-assisted reactions are also employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic aromatic substitution reactions can occur on the indole nucleus due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: NBS in the presence of light or heat.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzylic bromides.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives with potential pharmacological activities.
Biology and Medicine:
Anticancer Activity: Some derivatives of this compound have shown cytotoxicity against cancer cell lines.
Antiviral Activity: Indole derivatives are known for their antiviral properties.
Industry:
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-1H-indol-3-ylmethanone involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or interfere with DNA replication in cancer cells, leading to cytotoxic effects .
Comparison with Similar Compounds
- 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
- 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole
Uniqueness:
- Structural Features: The presence of both chlorobenzyl and phenylmethanone groups attached to the indole nucleus makes it unique compared to other indole derivatives.
- Biological Activity: Exhibits a broad spectrum of biological activities, including anticancer and antiviral properties .
Properties
Molecular Formula |
C22H16ClNO |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
[1-[(4-chlorophenyl)methyl]indol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C22H16ClNO/c23-18-12-10-16(11-13-18)14-24-15-20(19-8-4-5-9-21(19)24)22(25)17-6-2-1-3-7-17/h1-13,15H,14H2 |
InChI Key |
ACHGKLWLZCRECH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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